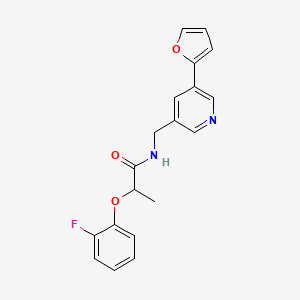
2-(2-fluorophenoxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-fluorophenoxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, efficacy, and safety profiles is crucial for its application in drug development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2034340-77-5 |
| Molecular Formula | C₁₈H₁₅FN₂O₂ |
| Molecular Weight | 342.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways related to cell proliferation and apoptosis.
Biological Activity
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyridine derivatives have shown significant inhibition of cell growth in breast, colon, and lung cancer models .
- A case study involving a structurally similar compound demonstrated an IC50 value of approximately 10 μM against a specific cancer cell line, suggesting that this compound may possess comparable activity .
-
Anti-inflammatory Effects
- The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, related compounds have been shown to selectively inhibit COX-2, leading to reduced production of pro-inflammatory mediators .
- In vitro studies revealed that the compound significantly reduces the levels of prostaglandins in stimulated macrophage cells, indicating its effectiveness in modulating inflammatory responses .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition Studies : Inhibition assays revealed that the compound effectively inhibits COX enzymes with IC50 values indicating potent anti-inflammatory activity.
- Cell Viability Assays : Cell viability assays conducted on various cancer cell lines showed a concentration-dependent decrease in viability, supporting its potential as an anticancer agent.
Case Studies
- Study on Antiproliferative Activity
- Inflammation Model
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13(25-18-6-3-2-5-16(18)20)19(23)22-11-14-9-15(12-21-10-14)17-7-4-8-24-17/h2-10,12-13H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEYJDFCTMBKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














